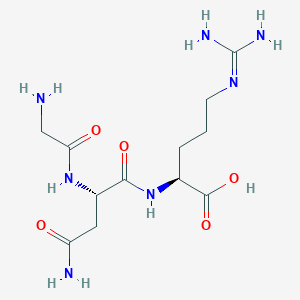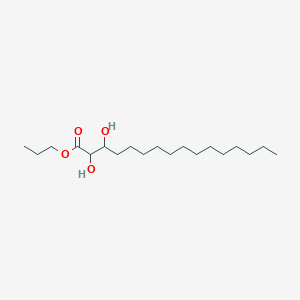
Propyl 2,3-dihydroxyhexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2,3-dihydroxyhexadecanoate is an organic compound with the molecular formula C19H38O4. It is also known as hexadecanoic acid, 2,3-dihydroxy-, propyl ester. This compound is characterized by its ester functional group, which is formed by the reaction of hexadecanoic acid (palmitic acid) with propanol. The presence of two hydroxyl groups on the hexadecanoic acid backbone makes it a dihydroxy ester, which can impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl 2,3-dihydroxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with propanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and to remove water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where hexadecanoic acid and propanol are continuously fed into the reactor, and the ester product is continuously removed. Catalysts such as sulfuric acid or solid acid catalysts are used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2,3-dihydroxyhexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield hexadecanedioic acid or 2,3-dioxohexadecanoic acid.
Reduction: Reduction of the ester group can produce 2,3-dihydroxyhexadecanol.
Substitution: Substitution reactions can yield various ethers or esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propyl 2,3-dihydroxyhexadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It can be used to investigate the metabolic pathways of fatty acid esters in biological systems.
Medicine: Research on its potential as a drug delivery agent due to its ester linkage and biocompatibility.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of propyl 2,3-dihydroxyhexadecanoate involves its interaction with biological membranes and enzymes. The ester linkage allows it to be hydrolyzed by esterases, releasing hexadecanoic acid and propanol. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3-dihydroxyhexadecanoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2,3-dihydroxyhexadecanoate: Similar structure but with an ethyl ester group.
Butyl 2,3-dihydroxyhexadecanoate: Similar structure but with a butyl ester group.
Uniqueness
Propyl 2,3-dihydroxyhexadecanoate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. The presence of two hydroxyl groups also makes it more reactive compared to mono-hydroxy esters.
Eigenschaften
CAS-Nummer |
405089-06-7 |
|---|---|
Molekularformel |
C19H38O4 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
propyl 2,3-dihydroxyhexadecanoate |
InChI |
InChI=1S/C19H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(20)18(21)19(22)23-16-4-2/h17-18,20-21H,3-16H2,1-2H3 |
InChI-Schlüssel |
HTURBDLNLCWHKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C(C(=O)OCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


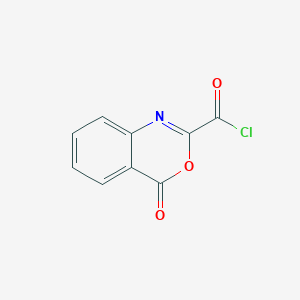
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)


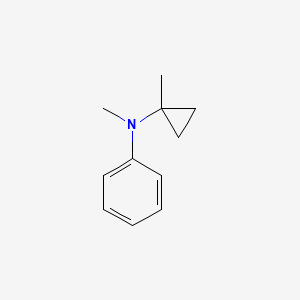
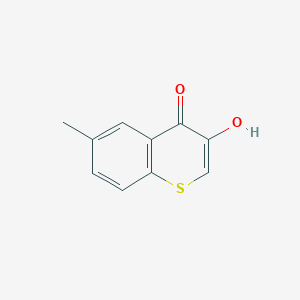
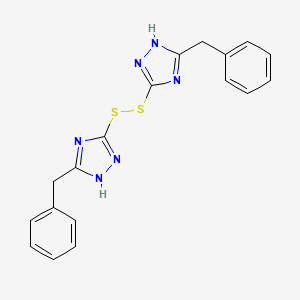

![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
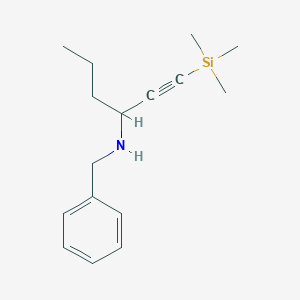
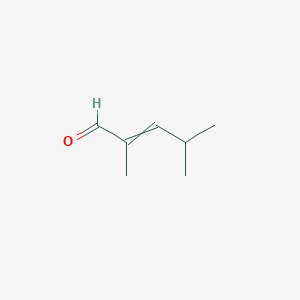
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)

